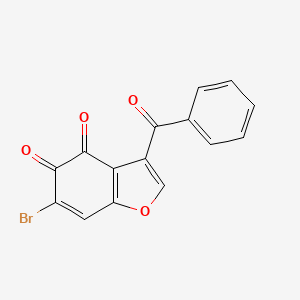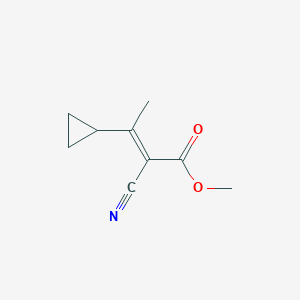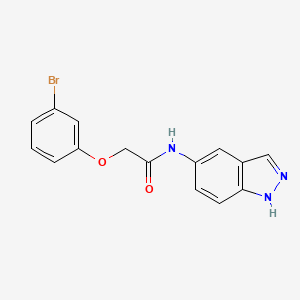![molecular formula C19H18N4O3S B4627116 N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4627116.png)
N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
説明
Synthesis Analysis
The synthesis of compounds similar to N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide often involves multiple steps, starting from basic heterocyclic compounds and incorporating various functional groups through reactions like cyclization, acylation, and thioamide formation. A related synthesis approach is seen in the preparation of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, which involves transforming benzoic acid into intermediate compounds, followed by reactions with N-alkyl/aryl substituted 2-bromoacetamide (Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to our compound of interest is characterized by the presence of a triazole ring attached to a thioamide group, a feature that significantly influences their chemical behavior and interactions. The structural characterization often involves spectroscopic methods such as 1H NMR and IR, providing insights into the arrangement of atoms and the presence of specific functional groups (Liu et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving compounds like this compound typically showcase reactivities associated with the triazole and thioamide groups. These compounds can undergo further functionalization or participate in reactions leading to new derivatives with varied biological activities. An example includes the synthesis of derivatives with significant antibacterial activity, demonstrating the chemical versatility of these compounds (Karczmarzyk et al., 2012).
科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques
Novel synthesis methods have been developed for compounds related to N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide, focusing on creating derivatives with potential biological activities. Techniques involve multi-step reactions and the use of microwave irradiation for efficient synthesis (Liu et al., 2005).
Structural Characterization
Advanced characterization techniques, including X-ray diffraction, NMR, and mass spectrometry, are utilized to elucidate the structure of synthesized compounds. These methods help in confirming the presence of the desired molecular framework and in understanding the compound's crystalline structure (Liu et al., 2005).
Biological Activities
Antitumor Activity
Compounds with a similar structural motif have been synthesized and tested for their antitumor activities against various human tumor cell lines. Some derivatives show considerable anticancer activity, suggesting the potential therapeutic use of these compounds in cancer treatment (Yurttaş et al., 2015).
Antimicrobial and Antifungal Properties
Research indicates that certain triazole compounds containing thioamide groups exhibit significant antifungal and antimicrobial activities. This opens up possibilities for their use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Rezki, 2016).
Src Kinase Inhibition and Anticancer Activities
Some derivatives have shown to inhibit Src kinase, a protein involved in the progression of several cancers. These findings highlight the potential of these compounds in cancer therapy, particularly in inhibiting tumor growth and proliferation (Fallah-Tafti et al., 2011).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-2-23-18(13-6-4-3-5-7-13)21-22-19(23)27-11-17(24)20-14-8-9-15-16(10-14)26-12-25-15/h3-10H,2,11-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVXTQAGWCKRHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{4-[(3-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627038.png)
![5-(3,4-dichlorobenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627044.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4627053.png)

![5-chloro-N-(2-hydroxyethyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4627062.png)


![N-(4-methylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4627069.png)
![2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide](/img/structure/B4627079.png)
![5-{[(2-ethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4627098.png)
![methyl 3-chloro-6-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4627112.png)

![1-[(3-bromophenoxy)acetyl]-4-methylpiperazine](/img/structure/B4627133.png)